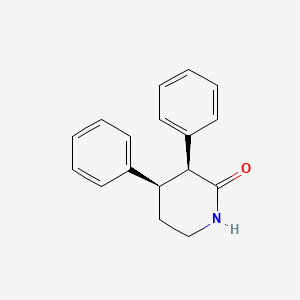

2-Piperidinone, 3,4-diphenyl-, cis-

Beschreibung

Classification and General Overview of Piperidinone Compounds

Piperidinones, also known as piperidones, are a class of heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and a carbonyl group (ketone). wikipedia.orghmdb.ca They are essentially lactams, which are cyclic amides, derived from piperidine (B6355638). ontosight.ai The position of the carbonyl group within the piperidine ring gives rise to different isomers, such as 2-piperidinone, 3-piperidinone, and 4-piperidinone. wikipedia.org

The core piperidinone structure can be extensively modified by attaching various substituents to the ring, leading to a vast array of derivatives with diverse chemical and pharmacological properties. ontosight.ai These modifications can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which are crucial for its interaction with biological targets. frontiersin.org

Significance of the Piperidinone Skeleton in Organic and Medicinal Chemistry

The piperidinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. frontiersin.orgresearchgate.net This has made piperidinone and its derivatives a focal point for drug discovery and development. neliti.comjaptronline.com

Key areas of significance include:

Foundation for Drug Development: The piperidinone nucleus is a versatile building block for the synthesis of a wide range of therapeutic agents. researchgate.net Compounds containing this scaffold have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.aifrontiersin.orgontosight.ai

Versatile Synthetic Intermediates: In organic synthesis, piperidinones are valuable intermediates. researchgate.net The carbonyl group provides a reactive site for further chemical transformations, allowing for the construction of more complex molecular architectures. researchgate.net For instance, they are key precursors in the synthesis of multi-substituted piperidines, which are themselves prevalent in many natural products and pharmaceuticals. researchgate.net

Interaction with Biological Targets: The structural features of the piperidinone ring, including its ability to act as a hydrogen bond donor and acceptor, enable it to interact with various biological targets like enzymes and receptors. frontiersin.org This interaction is fundamental to the therapeutic effects of many piperidinone-based drugs. The specific substitution pattern on the ring can be fine-tuned to enhance the compound's affinity and selectivity for a particular biological target. ontosight.ai

Presence in Natural Products and Pharmaceuticals: The piperidine ring system, from which piperidinones are derived, is a common structural motif in numerous natural alkaloids and approved drugs. nih.gov This natural prevalence underscores the biological relevance of this heterocyclic system.

Research continues to explore the synthesis of novel piperidinone derivatives and to evaluate their potential in treating a wide range of diseases. The adaptability of the piperidinone scaffold ensures its continued importance in the fields of organic and medicinal chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132604-97-8 |

|---|---|

Molekularformel |

C17H17NO |

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

(3S,4R)-3,4-diphenylpiperidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-16(14-9-5-2-6-10-14)15(11-12-18-17)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16+/m0/s1 |

InChI-Schlüssel |

ADESRNXGTAJDPF-JKSUJKDBSA-N |

Isomerische SMILES |

C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Piperidinone, 3,4 Diphenyl , Cis and Its Derivatives

Classical and Modern Synthetic Routes to the 2-Piperidinone Core

The formation of the six-membered lactam ring of 2-piperidone (B129406) is a foundational step that has been approached through various cyclization strategies. These range from historic named reactions to modern catalytic systems.

The Mannich reaction is a cornerstone in the synthesis of piperidones, involving the aminoalkylation of an acidic proton located next to a carbonyl group. In the context of piperidone synthesis, it is often part of a multicomponent reaction (MCR) cascade, which allows for the rapid assembly of complex molecules from simple starting materials.

A common approach involves the condensation of an aldehyde (like benzaldehyde), a compound with an active methylene (B1212753) group, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). nih.gov For instance, a series of 2,6-diaryl-3-methyl-4-piperidones has been synthesized through the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate (B1210297). nih.gov

More sophisticated methods utilize a domino or cascade sequence involving multiple reactions in a single pot. A notable example is a five-component reaction that yields highly substituted 2-piperidinones through a Knoevenagel condensation–Michael addition–Mannich cascade. nih.gov This reaction, using aromatic aldehydes, nitriles, dialkyl malonates, and an ammonium source, proceeds with high diastereoselectivity. nih.gov Similarly, four-component reactions have been developed that proceed via a Michael addition–Mannich cascade to afford polysubstituted 2-piperidinones with high stereoselectivity, often yielding a single diastereomer. researchgate.netresearchgate.net The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, is another versatile tool that has been applied to the synthesis of piperidinone-based structures. researchgate.netcolab.ws

These Mannich-based MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The stereochemical outcome is often controlled by the reaction conditions and the nature of the substrates and catalysts involved.

Table 1: Examples of Mannich Reaction-Based Syntheses of Piperidinones

| Reactants | Key Reaction Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate | Five-component Knoevenagel-Michael-Mannich cascade | Polysubstituted 2-piperidinones | High diastereoselectivity | nih.gov |

| Ethyl-methyl ketone, aromatic aldehydes, ammonium acetate | Mannich condensation | 2,6-Diaryl-3-methyl-4-piperidones | Not specified | nih.gov |

| Benzylidenemalononitriles, dialkyl malonates, aromatic aldehydes, ammonium acetate | Four-component Michael-Mannich cascade | Polysubstituted 2-piperidinones | High diastereoselectivity | researchgate.net |

| Nitroketone, phenylmethanimine | Nitro-Mannich reaction followed by ring-closure | 2,3,6-Trisubstituted piperidines | Diastereoselective | colab.ws |

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses two equivalents of an aldehyde with an amine and a 1,3-dicarbonyl compound, typically a dialkyl ester of acetonedicarboxylic acid, to form a 4-piperidone (B1582916). wikipedia.orgwikipedia.orgsynarchive.com This reaction is mechanistically related to the Robinson-Schöpf tropinone (B130398) synthesis and the Hantzsch pyridine (B92270) synthesis. wikipedia.orgwikipedia.org

The reaction involves a double Mannich reaction. dtic.mil While the original reaction produces 4-piperidones, its principles have been adapted for the synthesis of various piperidone derivatives. The versatility of multicomponent reactions like the Petrenko-Kritschenko synthesis lies in their ability to construct the piperidone ring with multiple points of substitution in a single, convergent step. Although the original work did not elucidate the stereochemistry, modern variants have focused on controlling the spatial arrangement of the newly formed stereocenters. wikipedia.org

Beyond the classical named reactions, a variety of other cyclization methods are employed to construct the 2-piperidone ring. These modern techniques often offer improved control over reaction conditions and stereoselectivity.

Key strategies include:

Intramolecular Cyclization: Many approaches rely on the cyclization of a linear precursor. This can involve intramolecular aza-Michael reactions, where an amine adds to an α,β-unsaturated ester or amide. mdpi.com Acid-mediated 6-endo-trig cyclization of enones is another pathway that can be controlled to favor either cis or trans isomers depending on the reaction time. mdpi.com

Reductive Cyclization: Copper(I)-catalyzed reductive aldol (B89426) cyclizations of α,β-unsaturated amides with ketones have been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. acs.org

Ring Expansion and Transformation: The stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. nih.gov In this process, nucleophilic attack on a transient azabicyclo[2.2.0]hexane intermediate leads to the formation of the six-membered piperidine (B6355638) ring with controlled stereochemistry. nih.gov

Photochemical Methods: Bicyclic piperidinones can be formed from dienes via a [2+2] intramolecular cycloaddition, which can then be converted to piperidines by reduction. mdpi.comnih.gov

Catalytic Cascade Reactions: Organocatalytic aza-Michael/Michael cyclization cascade reactions have been developed for the enantioselective synthesis of complex piperidin-2-one derivatives. nih.gov

These diverse strategies highlight the ongoing innovation in heterocyclic chemistry, providing a robust toolbox for the synthesis of the 2-piperidone core.

Stereoselective Synthesis of cis-2-Piperidinone, 3,4-diphenyl-

Achieving the specific cis configuration of the two phenyl groups at the C3 and C4 positions is a significant synthetic challenge. This requires precise control over the formation of two adjacent stereocenters.

Diastereoselectivity is the critical factor in obtaining the cis isomer. Several synthetic strategies are designed to favor the formation of one diastereomer over the other.

Multicomponent Reactions: As previously mentioned, multicomponent reactions are often highly diastereoselective. nih.govresearchgate.netresearchgate.net The reaction of benzylidenemalononitriles, malonates, aromatic aldehydes, and ammonium acetate can produce polysubstituted 2-piperidinones as a single diastereomer, whose structure can be confirmed by X-ray crystallography. researchgate.net

Hydrogenation of Unsaturated Precursors: The stereochemistry can be set by the hydrogenation of an unsaturated piperidinone precursor. The stereoselective hydrogenation of substituted enamides or unsaturated lactams, followed by further reduction, can lead to cis-configured piperidines. mdpi.com The choice of catalyst, such as rhodium or ruthenium complexes, is crucial for controlling the stereochemical outcome. mdpi.com

Cyclization of Acyclic Precursors: The cyclization of carefully designed acyclic precursors can enforce a specific stereochemical relationship. For example, an acid-mediated intramolecular cyclization of enones can initially form a trans-isomer, which then equilibrates to the more stable cis-form over time, allowing for selective synthesis. mdpi.com Similarly, the copper-catalyzed reductive aldol cyclization of precursors with pre-existing stereocenters has been shown to produce piperidinones with high levels of diastereoselectivity. acs.org

Ring Transformation: The ring-opening of strained bicyclic intermediates, such as 1-azoniabicyclo[2.2.0]hexanes derived from azetidines, with nucleophiles proceeds via an SN2-type mechanism. nih.gov This reaction provides a stereoselective route to cis-4-substituted-3-functionalized piperidines. nih.gov

Table 2: Methods for Achieving Diastereoselectivity in Piperidinone Synthesis

| Method | Key Feature | Outcome | Reference |

|---|---|---|---|

| Four-Component Reaction | Michael-Mannich Cascade | Formation of a single diastereomer of polysubstituted 2-piperidinones | researchgate.net |

| Cu(I)-Catalyzed Cyclization | Reductive Aldol Reaction | Highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones | acs.org |

| Hydrogenation | Asymmetric Hydrogenation of Enamides | Access to cis-configured piperidines | mdpi.com |

| Ring Transformation | SN2-type opening of azabicycles | Stereoselective synthesis of cis-3,4-disubstituted piperidines | nih.gov |

While this article focuses on the cis diastereomer, achieving enantiopurity (i.e., synthesizing a single enantiomer of the cis compound) is the next level of stereochemical control. This is typically accomplished through asymmetric synthesis.

General approaches to enantioselective piperidine synthesis that are relevant include:

Chiral Pool Synthesis: This method uses readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., L-aspartic acid) or alkaloids. acs.orgsci-hub.se The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a powerful modern approach where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) generates a large amount of an enantiomerically enriched product. nih.gov For example, a squaramide catalyst has been used for the highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives via an aza-Michael/Michael cyclization cascade. nih.gov Asymmetric hydrogenation using chiral rhodium or iridium catalysts is another prominent method for setting stereocenters in piperidine rings. mdpi.com

These enantioselective strategies, while broader than the specific target compound, represent the cutting edge of piperidine synthesis and are essential considerations for the preparation of single-enantiomer pharmaceutical agents. nih.govresearchgate.net

Derivatization Strategies for 2-Piperidinone, 3,4-diphenyl-, cis-

The secondary amine within the lactam structure of cis-3,4-diphenyl-2-piperidinone is a primary site for derivatization. The nitrogen atom's lone pair of electrons allows for reactions with various electrophiles to introduce a wide range of substituents. This process, known as N-substitution, is a fundamental strategy in medicinal chemistry to alter a molecule's polarity, lipophilicity, and ability to form hydrogen bonds. mdpi.com

Table 1: Examples of N-Substitution on the 2-Piperidinone Ring

| Reagent Type | Substituent (R) Introduced | Resulting Derivative Class |

| Alkyl Halide (e.g., CH₃I) | -CH₃ | N-Methyl-2-piperidinone |

| Benzyl Bromide | -CH₂Ph | N-Benzyl-2-piperidinone |

| Acyl Chloride (e.g., CH₃COCl) | -C(O)CH₃ | N-Acetyl-2-piperidinone |

| Aryl Boronic Acid | -Aryl | N-Aryl-2-piperidinone |

The carbonyl group at the C-2 position is another key handle for chemical modification. Its reactivity allows for several transformations that alter the fundamental structure of the lactam ring. researchgate.net

One of the most significant modifications is the reduction of the carbonyl group. Complete reduction of the lactam functionality converts the 2-piperidinone into a corresponding substituted piperidine. This transformation eliminates the planar amide character, introduces greater conformational flexibility, and creates a basic nitrogen center. Stereoselective hydrogenation of unsaturated piperidinones to yield cis-configured piperidines has been described, suggesting that similar reductive strategies could be applied to the saturated lactam. mdpi.com

Other potential modifications include the conversion of the carbonyl to a thiocarbonyl (thione) via treatment with reagents like Lawesson's reagent. Furthermore, the carbonyl group can react with hydroxylamine (B1172632) to form an oxime, a strategy that has been demonstrated in related piperidin-4-one systems. niscpr.res.in These transformations fundamentally alter the electronic properties and hydrogen-bonding capabilities of this position on the ring. researchgate.net

Table 2: Potential Modifications at the C-2 Carbonyl Group

| Reaction Type | Reagent Example | Functional Group Formed |

| Full Reduction | LiAlH₄, BH₃ | Amine (Piperidine) |

| Thionation | Lawesson's Reagent | Thiocarbonyl (Thiolactam) |

| Oxime Formation | NH₂OH·HCl | Oxime |

Introducing new substituents or modifying the existing phenyl side chains on the carbon framework of cis-3,4-diphenyl-2-piperidinone is crucial for creating structural diversity. mdpi.comresearchgate.net Methodologies can target the carbon atoms of the piperidinone ring itself or the attached phenyl groups.

One approach involves the formation of a lactam enolate by treating the piperidinone with a strong base. This enolate can then react with electrophiles, such as alkyl halides, to introduce substituents at the C-3 position, adjacent to both the nitrogen and a phenyl group. scribd.com The biological properties of piperidines are highly dependent on the type and location of such substituents on the heterocyclic ring. researchgate.net

Furthermore, advanced synthetic strategies can be employed to build functionalized side chains. For example, methodologies used in the synthesis of related alkaloids involve the introduction of an olefinic side chain, which is then elaborated through reactions like hydroboration-oxidation or ozonolysis to install hydroxyl or carbonyl functionalities. ru.nl While these examples may start from different precursors, the principles of side-chain elaboration are broadly applicable. Additionally, the existing phenyl rings can be subjected to electrophilic aromatic substitution to introduce substituents (e.g., nitro, halo, alkyl groups), further expanding the chemical space of available derivatives. acs.org

Table 3: Examples of Side-Chain and Ring Functionalization

| Position | Reaction Type | Example Reagent | Potential New Substituent |

| C-3 | Enolate Alkylation | LDA, then CH₃I | -CH₃ |

| Phenyl Rings | Electrophilic Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Phenyl Rings | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | -C(O)CH₃ |

| C-5 or C-6 | C-H Activation/Functionalization | Transition Metal Catalysts | Various (e.g., Aryl, Alkyl) |

Stereochemical and Conformational Analysis of 2 Piperidinone, 3,4 Diphenyl , Cis

Fundamental Principles of Piperidinone Ring Conformation

The six-membered piperidinone ring, a core structure in numerous biologically active compounds, is not planar. nih.gov Its conformational preferences are a key determinant of its chemical reactivity and biological function.

Half-Chair and Twisted Half-Chair Conformations

Theoretical and spectroscopic studies have shown that the 2-piperidone (B129406) ring typically adopts a half-chair or a slightly twisted half-chair conformation. semanticscholar.orgmdpi.com These conformations are generally the most stable arrangements for six-membered saturated heterocyclic rings. In the half-chair conformation, four of the ring atoms are coplanar, while the other two are displaced on opposite sides of the plane. A twisted half-chair conformation arises from a slight distortion of the ideal half-chair geometry. semanticscholar.orgmdpi.com X-ray crystallographic studies of related piperidone derivatives have confirmed the prevalence of these distorted half-chair conformations in the solid state. iucr.orgiucr.org

The degree of distortion and the specific atoms deviating from the mean plane of the ring can be quantified using ring puckering parameters. iucr.orgiucr.org For instance, in some 3-substituted 1-methyl-2-piperidones, the piperidone ring exhibits a slightly distorted half-chair geometry. semanticscholar.orgmdpi.com

Influence of Stereoelectronic Effects on Conformational Preferences

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the conformational stability of piperidones. beilstein-journals.orgnih.gov These effects can be even more influential than steric hindrance in some cases. psu.edu One of the most critical stereoelectronic interactions is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital or a lone pair into an adjacent empty antibonding orbital. beilstein-journals.org

In piperidone systems, a key interaction influencing conformational stability is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN → σC-H). beilstein-journals.orgnih.gov The strength of this interaction is highly dependent on the relative orientation of the orbitals, thus influencing the preferred conformation of the ring. Other significant interactions include σ→σ, σ→π, nx→σ, and nx→π* hyperconjugative and homohyperconjugative interactions. beilstein-journals.orgresearchgate.net These interactions can be experimentally investigated using techniques like NMR spectroscopy by measuring spin-spin coupling constants (¹J C-H) and computationally through Natural Bond Orbital (NBO) analysis. beilstein-journals.orgnih.gov

Stereochemistry of Phenyl Substituents in cis-3,4-diphenyl-2-Piperidinone

The presence and relative orientation of the two phenyl groups at the C3 and C4 positions are defining features of cis-3,4-diphenyl-2-piperidinone, significantly impacting its three-dimensional structure. ontosight.ai

Relative Stereochemistry and Diastereomeric Considerations

The "cis" designation in the compound's name specifies the relative stereochemistry of the two phenyl substituents; they are located on the same side of the piperidinone ring. ontosight.ai This arrangement is one of two possible diastereomers, the other being the "trans" isomer where the phenyl groups are on opposite sides. The synthesis of such substituted piperidones can sometimes yield a single diastereomer. For example, certain reaction mechanisms for the formation of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones exclusively produce the cis diastereomer. beilstein-journals.org

Impact of A¹,³-Strain on Ring Conformation and Isomer Stability

A¹,³-strain, also known as allylic strain, is a type of steric strain that occurs in systems containing a double bond or a planar group. In the context of the piperidinone ring, this strain can arise from the interaction between a substituent on the nitrogen atom and a substituent at the C3 position. beilstein-journals.orgbeilstein-journals.org To alleviate this strain, the molecule may adopt a different ring conformation. researchgate.netresearchgate.netnih.gov

For instance, in N-acyl piperidones, significant A¹,³-strain can exist between the N-acyl group and substituents at the C2 and C6 positions. sphinxsai.com This can lead the molecule to adopt non-chair conformations, such as a twist-boat conformation. researchgate.netresearchgate.net The introduction of bulky substituents can therefore have a profound effect on the conformational preferences and the stability of different isomers. asianpubs.org In some cases, the molecule may undergo epimerization to avoid this strain. researchgate.net

Conformational Dynamics and Equilibrium Studies

The piperidinone ring and its substituents are not static; they are subject to conformational dynamics, existing in an equilibrium of different conformations. researchgate.net For some N-substituted piperidin-4-ones, NMR spectral data indicate the existence of an equilibrium between different boat conformations. researchgate.net

Solvent Effects on Conformer Populations (e.g., cis-gauche ratios)

The equilibrium between different conformers of a molecule in solution can be significantly influenced by the polarity of the solvent. This is particularly true for molecules like piperidinones where different conformations can possess markedly different dipole moments. For instance, in the case of related 3-substituted-1-methyl-2-piperidones, a distinct shift in the conformer population is observed with changing solvent polarity.

In non-polar solvents, conformers with lower polarity are generally favored. As the polarity of the solvent increases, there is a tendency to stabilize the more polar conformer, thereby shifting the equilibrium. This phenomenon has been documented for compounds such as 3-(phenylsulfanyl)-1-methyl-2-piperidone, where the population of the more polar cis conformer increases relative to the less polar gauche conformer as the solvent is changed from a non-polar to a polar one. This shift can be monitored using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Although specific experimental data for 2-Piperidinone, 3,4-diphenyl-, cis- is not provided in the reviewed literature, the general trend observed for analogous compounds suggests that a similar solvent-dependent equilibrium would exist. The table below illustrates this principle with data from a related 3-substituted piperidinone, showcasing the change in the ratio of conformers with varying solvent environments.

| Solvent | Dielectric Constant (ε) | Conformer Ratio (Example: Gauche/Cis) | Reference |

| n-Hexane | 1.88 | ~85% / 15% | Current time information in Bangalore, IN.beilstein-journals.org |

| Carbon Tetrachloride | 2.24 | ~85% / 15% | Current time information in Bangalore, IN.beilstein-journals.org |

| Chloroform | 4.81 | 60% / 40% | Current time information in Bangalore, IN.beilstein-journals.org |

| Acetonitrile | 37.5 | Exclusively Cis | Current time information in Bangalore, IN.beilstein-journals.org |

This table presents data for a related compound, 3-(phenylsulfanyl)-1-methyl-2-piperidone, to illustrate the principle of solvent effects on conformer populations.

Theoretical Predictions of Conformational Stability and Preferred Geometries

Computational chemistry provides powerful tools to predict the relative stability of different conformers and to determine their preferred geometries. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the energies of various conformations. These calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate solution-phase behavior.

For the piperidinone ring system, various conformations such as chair, boat, and twist-boat are possible. The presence of bulky substituents, like the two phenyl groups in 2-Piperidinone, 3,4-diphenyl-, cis- , will significantly influence the energy landscape of these conformations. Theoretical studies on related 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones have shown that the piperidone ring can adopt chair-chair or chair-boat conformations depending on the substitution pattern. beilstein-journals.org

While specific theoretical calculations for 2-Piperidinone, 3,4-diphenyl-, cis- are not available in the cited literature, computational studies on analogous systems reveal that the stability of conformers is determined by a balance of steric and electronic effects. For example, in 3-(phenylsulfanyl)-1-methyl-2-piperidone, theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to support the experimental observations of solvent effects on conformer populations. Current time information in Bangalore, IN.beilstein-journals.org

The following table exemplifies the type of data obtained from theoretical calculations for a related piperidinone, indicating the relative energies of different conformers.

| Conformer | Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |

| Gauche | B3LYP | 6-311++G(d,p) | 0.00 | Current time information in Bangalore, IN.beilstein-journals.org |

| Cis | B3LYP | 6-311++G(d,p) | > 0.00 (less stable) | Current time information in Bangalore, IN.beilstein-journals.org |

This table illustrates the principle of theoretical stability prediction using data for a related compound, 3-(phenylsulfanyl)-1-methyl-2-piperidone.

The synthesis of cis-3,4-disubstituted piperidines has been reported, often highlighting the stereoselective nature of the reactions leading to the cis isomer. beilstein-journals.org However, a detailed computational analysis of the conformational landscape of 2-Piperidinone, 3,4-diphenyl-, cis- itself would be necessary to provide precise energy differences between its possible conformers and to predict their preferred geometries with high accuracy.

Spectroscopic and Theoretical Characterization of 2 Piperidinone, 3,4 Diphenyl , Cis

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of an organic molecule like cis-3,4-diphenyl-2-piperidinone is established through a combination of advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and together they offer a comprehensive picture of the molecule's atomic connectivity, stereochemistry, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR Spectral Analysis

¹H NMR (Proton NMR): This technique would identify all the unique proton environments in the molecule. For cis-3,4-diphenyl-2-piperidinone, one would expect to see distinct signals for the N-H proton, the protons on the piperidinone ring, and the protons of the two phenyl groups. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR (Carbon NMR): This would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbons of the piperidinone ring, and the carbons of the phenyl substituents. The chemical shifts of these signals provide insight into the type of carbon (e.g., C=O, aromatic, aliphatic).

Without experimental data, a hypothetical data table cannot be accurately generated.

Two-Dimensional NMR (COSY, HSQC, ROESY) for Connectivity and Conformation

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton network within the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the proton and carbon signals unambiguously.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To confirm the cis stereochemistry of the two phenyl groups, a ROESY experiment would be essential. This technique detects protons that are close to each other in space, regardless of whether they are bonded. For the cis-isomer, a cross-peak between the protons on the carbons bearing the phenyl groups (C3-H and C4-H) would be expected, indicating their spatial proximity on the same side of the piperidinone ring.

Analysis of Spin-Spin Coupling Constants and Chemical Shifts

The magnitude of the spin-spin coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum is highly dependent on the dihedral angle between them. A detailed analysis of these coupling constants for the protons on the piperidinone ring would provide critical information to determine the ring's preferred conformation (e.g., chair, boat, or twist-boat). The specific chemical shifts of the protons and carbons are also influenced by the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For cis-3,4-diphenyl-2-piperidinone, the IR spectrum would be expected to show characteristic absorption bands for:

The N-H stretch of the lactam.

The C=O (amide I) stretch of the lactam, which is a strong and prominent band.

The C-H stretches of the aromatic and aliphatic portions of the molecule.

C=C stretching bands from the aromatic rings.

A hypothetical data table for the main IR peaks cannot be accurately generated without experimental data.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of cis-3,4-diphenyl-2-piperidinone (C₁₇H₁₇NO). The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule, as specific fragments are lost from the parent ion. Analysis of these fragments would help to confirm the presence of the diphenyl and piperidinone moieties.

Without experimental data, a table of fragmentation patterns cannot be accurately generated.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in the solid state. While a specific crystal structure for 2-Piperidinone, 3,4-diphenyl-, cis- is not widely available in the surveyed literature, extensive studies on closely related substituted diphenyl-piperidone derivatives provide a strong basis for understanding its likely solid-state conformation.

Molecular Geometry and Torsional Angles

Analysis of analogous compounds, such as r-2,c-6-diphenylpiperidin-4-one derivatives, consistently shows that the six-membered piperidone ring adopts a stable chair conformation. researchgate.netiucr.orgresearchgate.net In this conformation, the bulky phenyl substituents typically occupy equatorial positions to minimize steric hindrance. For instance, in 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one, the two phenyl groups are oriented equatorially and are cis to each other. researchgate.net Similarly, the crystal structure of 2,6-diphenyl-4-piperidone shows the phenyl groups in a cis-orientation relative to the piperidone ring. iucr.org

Table 1: Representative Crystallographic Data for an Analogous Piperidone Derivative (t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P1 21/c 1 |

| a (Å) | 19.5024(9) |

| b (Å) | 8.7503(4) |

| c (Å) | 11.6500(6) |

| β (°) | 100.846(2) |

| Volume (ų) | 1952.58(16) |

Data sourced from a study on a related diphenyl piperidinone derivative, illustrating typical crystal parameters. researchgate.net

Inter- and Intramolecular Interactions in the Crystal Lattice

The way molecules pack in a crystal is governed by a network of non-covalent interactions. In piperidone derivatives, hydrogen bonding is a dominant feature. The secondary amine (N-H) of the piperidone ring commonly acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. researchgate.net This frequently leads to the formation of chains or dimers. For example, in 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one, molecules are linked by weak N—H⋯O hydrogen bonds, forming chains within the crystal lattice. researchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C—H⋯O and C—H⋯π contacts play a significant role in stabilizing the crystal structure. semanticscholar.orgbeilstein-journals.org C—H⋯π interactions can occur between an aromatic C-H bond and the electron-rich face of a phenyl ring on an adjacent molecule. beilstein-journals.org Intramolecular interactions, such as C–H∙∙∙π forces between the phenyl rings, can also influence the molecular conformation. beilstein-journals.org The collective effect of these varied interactions dictates the final, most stable packing arrangement in the solid state.

Computational Chemistry Approaches for Electronic and Conformational Insights

Computational methods are invaluable for exploring molecular properties that may be difficult to probe experimentally. They provide a window into the electronic structure, conformational landscape, and orbital-level interactions of molecules like 2-Piperidinone, 3,4-diphenyl-, cis-.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net For piperidone derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries, predict vibrational spectra, and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

The calculated HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive and polarizable. researchgate.net DFT studies on analogous piperidones have successfully predicted their chair conformations and provided insights into their electronic properties and reactive sites through the analysis of molecular electrostatic potential (MEP) maps. researchgate.netacs.org

Table 2: Representative DFT-Calculated Electronic Properties for an Analogous Piperidone

| Parameter | Description | Typical Value (Hartree) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -0.29 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.15 |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 0.14 |

Values are representative based on DFT/B3LYP calculations for related piperidone derivatives and indicate the molecule's electronic stability. beilstein-journals.org

Polarizable Continuum Model (PCM) for Solvent Effects on Conformation

The conformation of a flexible molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a solute molecule. sphinxsai.com It treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field. mdpi.comsphinxsai.com

For substituted 2-piperidones, PCM calculations have demonstrated that the equilibrium between different conformers is highly sensitive to solvent polarity. mdpi.comsemanticscholar.org In non-polar solvents, less polar conformers (e.g., gauche or axial) are typically favored. As the solvent polarity increases, more polar conformers (e.g., cis or equatorial) become more stabilized and thus more populated. mdpi.com For example, in studies of 3-(phenylsulfanyl)-1-methyl-2-piperidones, the population of the polar cis conformer increased dramatically from being a minor component in non-polar hexane (B92381) to the exclusive conformer in the highly polar acetonitrile. mdpi.comsemanticscholar.org This trend is attributed to the more favorable electrostatic interactions between the polar solvent and the more polar conformer.

Natural Bond Orbital (NBO) Analysis for Orbital and Electrostatic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. iucr.org This method is particularly useful for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation. beilstein-journals.orgresearchgate.net

In piperidone systems, NBO analysis reveals key stereoelectronic interactions that influence conformational preferences. These interactions are evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net Common interactions in piperidones include the delocalization from a nitrogen lone pair (LP) to an adjacent anti-bonding sigma orbital (σ), known as an n → σ interaction. beilstein-journals.org In other substituted piperidones, interactions like σ → π* and π → σ* involving the carbonyl group and adjacent substituents are crucial for stabilizing specific conformers. mdpi.comsemanticscholar.org These orbital interactions, along with classical electrostatic forces, provide a comprehensive explanation for the observed molecular structure and stability. mdpi.com

Table 3: Representative NBO Interactions and Stabilization Energies (E(2)) for an Analogous Piperidone

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-C) | ~ 5-10 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | ~ 2-5 | Hyperconjugation |

| π (C=O) | π* (C-C)arom | ~ 15-20 | Resonance/Conjugation |

Representative values from NBO analyses of related piperidone structures, illustrating the magnitude of key stabilizing orbital interactions. beilstein-journals.orgresearchgate.net

Correlation of Theoretical Results with Experimental Spectroscopic and Structural Data

The comprehensive characterization of "2-Piperidinone, 3,4-diphenyl-, cis-" relies on a synergistic approach that combines experimental spectroscopic and structural data with theoretical calculations. This correlative method provides a deeper understanding of the molecule's conformational preferences, electronic structure, and vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in interpreting experimental results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. researchgate.netresearchgate.net

The structural analysis of piperidone derivatives, both in the gas phase through DFT studies and in the solid phase via X-ray crystallography, consistently reveals that the piperidine (B6355638) ring typically adopts a chair or a slightly distorted chair/half-chair conformation. researchgate.netmdpi.comsemanticscholar.org For instance, studies on related substituted piperidones show that bulky substituents like phenyl groups tend to occupy equatorial positions to minimize steric hindrance, which is the expected conformation for the cis-3,4-diphenyl-2-piperidinone isomer. researchgate.netresearchgate.net X-ray diffraction studies on similar compounds confirm a chair conformation in the solid state. researchgate.netiucr.org

Theoretical calculations are crucial for assigning and interpreting spectroscopic data. By optimizing the molecular geometry using methods like DFT with basis sets such as B3LYP/6-31+G(d,p), researchers can predict vibrational frequencies and NMR chemical shifts. researchgate.net These calculated values are then compared with experimental spectra to confirm structural assignments and understand the electronic environment of the molecule.

Correlation of Theoretical and Experimental Vibrational Data

The correlation between calculated and experimental IR spectra is a powerful tool for structural elucidation. Theoretical calculations provide vibrational frequencies that, after appropriate scaling, show good agreement with experimental IR and Raman data. This allows for a detailed assignment of the observed spectral bands to specific molecular motions. For example, the characteristic carbonyl (C=O) stretching frequency in piperidones is a sensitive probe of the local electronic and conformational environment. mdpi.com

Below is a table illustrating the typical correlation between experimental and theoretically calculated IR frequencies for key functional groups in a diphenyl-substituted piperidone system.

| Functional Group | Experimental IR Frequency (cm⁻¹) (Typical Range) | Theoretically Calculated Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment |

| N-H Stretch | 3200-3400 | ~3350 | Stretching vibration of the amide N-H bond. |

| C-H Aromatic | 3000-3100 | ~3050 | Stretching vibrations of C-H bonds in the phenyl rings. |

| C-H Aliphatic | 2850-3000 | ~2950 | Stretching vibrations of C-H bonds in the piperidinone ring. |

| C=O Stretch | 1630-1680 | ~1650 | Stretching vibration of the amide carbonyl group. jst.go.jp |

| C-N Stretch | 1090-1150 | ~1100 | Stretching vibration of the C-N bond within the ring. researchgate.net |

Note: The theoretical values are representative and are typically scaled to correct for anharmonicity and basis set limitations. The experimental ranges are based on data for various piperidone derivatives. jst.go.jpresearchgate.netnih.gov

Correlation of Theoretical and Experimental NMR Data

NMR spectroscopy is paramount for determining the detailed structure of "2-Piperidinone, 3,4-diphenyl-, cis-" in solution. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework provide valuable insights. researchgate.net By comparing the calculated chemical shifts for different possible conformers with the experimental spectrum, the most stable conformation in solution can be determined. beilstein-journals.org

The relative cis stereochemistry of the two phenyl groups at the C3 and C4 positions heavily influences the chemical shifts of the nearby protons and carbons. The correlation between experimental and theoretical NMR data is a key validation step.

Table of Correlated ¹H and ¹³C NMR Chemical Shifts | Atom | Experimental Chemical Shift (δ, ppm) (Representative) | Theoretical Chemical Shift (δ, ppm) (Calculated) | | :--- | :--- | :--- | | ¹³C NMR | | | | C=O (C2) | ~170-176 | ~172 | The amide carbonyl carbon is typically deshielded. jst.go.jp | | C-Ph (C3, C4) | ~45-65 | ~50-60 | Carbons bearing the phenyl groups. | | CH₂ (C5, C6) | ~30-50 | ~35-45 | Aliphatic carbons in the piperidinone ring. | | Phenyl Carbons | ~125-140 | ~126-139 | Aromatic carbons of the two phenyl substituents. jst.go.jp | | ¹H NMR | | | | N-H | ~6.0-8.0 | ~7.0 | The amide proton signal can be broad. | | Phenyl Protons | ~7.0-7.5 | ~7.2 | Protons on the aromatic rings. | | CH (C3, C4) | ~3.0-4.5 | ~3.5 | Protons attached to the phenyl-substituted carbons. | | CH₂ (C5, C6) | ~2.0-3.5 | ~2.5-3.0 | Protons of the aliphatic methylene (B1212753) groups in the ring. |

Note: These are representative values for a cis-3,4-diphenyl-2-piperidinone structure, derived from data on analogous systems. jst.go.jpbeilstein-journals.org The exact experimental and theoretical values would depend on the solvent and the level of theory used, respectively.

Chemical Reactivity and Further Transformations

Reactions at the Carbonyl Functionality

The carbonyl group at the C-2 position is a primary site for nucleophilic attack and condensation reactions. While specific studies on cis-3,4-diphenyl-2-piperidinone are not extensively detailed, the reactivity can be inferred from analogous piperidinone structures, particularly piperidin-4-ones, which also possess a reactive ketone group. researchgate.neteurekaselect.com

Oximation: One common reaction involving the carbonyl group is the formation of an oxime. For instance, piperidin-4-ones react with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield the corresponding piperidinone oxime. researchgate.netniscpr.res.in This reaction is fundamental for preparing substrates for the Beckmann rearrangement.

Reaction with Diazomethane (B1218177): The reaction of cyclic ketones, such as substituted 4-piperidones, with diazomethane has been shown to stereoselectively produce oxiranes (spiro-epoxides) rather than ring-expanded ketones under specific conditions. niscpr.res.in The reaction is typically carried out at room temperature in a solvent mixture like dichloromethane (B109758) and methanol, which aids in both solubility and product selectivity. niscpr.res.in Applying this to cis-3,4-diphenyl-2-piperidinone would theoretically yield a spiro-oxirane at the C-2 position.

| Reactant | Reagent | Conditions | Product Type | Reference |

| Substituted 4-Piperidone (B1582916) (Analogue) | Diazomethane (from N-methyl-N-nitroso-p-toluenesulfonamide) | Dichloromethane-methanol, Room Temp. | Oxirane | niscpr.res.in |

| Substituted 4-Piperidone (Analogue) | Hydroxylamine hydrochloride, Triethylamine | Ethanol, Reflux | Oxime | niscpr.res.in |

Transformations Involving the Nitrogen Atom

The nitrogen atom of the lactam ring in cis-3,4-diphenyl-2-piperidinone is a site for substitution reactions, such as alkylation and acylation. These reactions are common for secondary amides and piperidinone systems. researchgate.neteurekaselect.com

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated or acylated to introduce various substituents. For example, N-methylation of a cyclic ketone precursor to a carbolinone was achieved using a dimsyl anion and methyl iodide. umich.edu Similarly, N-acetylation of 3-methyl-2,6-diphenyl-4-piperidone has been reported. niscpr.res.in These transformations modify the properties of the parent molecule and are crucial steps in the synthesis of more complex derivatives.

N-Nitrosation: The nitrogen atom can also undergo nitrosation. The N-nitrosation of a phenylhydrazone derivative of a piperidone has been accomplished using established literature procedures. niscpr.res.in

| Transformation | Reagents | Analogue Compound | Reference |

| N-Methylation | Dimsyl anion, Methyl iodide | Cyclic ketone precursor to carbolinone | umich.edu |

| N-Acetylation | Not specified | 3-Methyl-2,6-diphenyl-4-piperidone | niscpr.res.in |

| N-Nitrosation | Not specified | 4-(N-phenylhydrazone)-3-methyl-2,6-diphenyl-4-piperidine | niscpr.res.in |

Reactivity of Active Methylene (B1212753) Groups

Piperidinone rings contain methylene groups (—CH₂—) that are activated by their proximity to the carbonyl group. researchgate.neteurekaselect.com In cis-3,4-diphenyl-2-piperidinone, the relevant positions are C-5 and C-6. The methylene group at C-5 is particularly activated by the adjacent C=O group, making its protons acidic and susceptible to deprotonation by a base. This allows for a variety of functionalization reactions at this position. The reactivity of these keto-methylene centers has been exploited to synthesize a range of spiro and fused heterocyclic systems from piperidin-4-one analogues. researchgate.netniscpr.res.in

Ring Expansion and Rearrangement Reactions (e.g., Beckmann, Baeyer-Villiger)

The piperidinone ring can undergo rearrangements to form larger heterocyclic structures.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. unh.edu When applied to the oxime of a cyclic ketone, it results in a ring expansion to a larger lactam. For instance, the oxime of 3-methyl-2,6-diphenyl-4-piperidone undergoes a Beckmann rearrangement to yield a seven-membered diazepinone. niscpr.res.in This stereospecific rearrangement involves the migration of the group that is anti to the oxime's hydroxyl group. unh.edu For the oxime derived from cis-3,4-diphenyl-2-piperidinone, this reaction would theoretically lead to a substituted diazepinone.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. wikipedia.orgnih.gov This reaction is a powerful tool for synthesizing lactones from cyclic ketones. nih.gov The oxidation of N-protected piperidinones using reagents like Oxone has been demonstrated. acs.org For example, N-Boc-4-piperidinone is oxidized to N-tert-butyloxycarbonyl-4-azacaprolactone. acs.org The reaction proceeds via the "Criegee intermediate" after the nucleophilic addition of the peroxyacid to the carbonyl group. chemie-brunschwig.ch Applying this to cis-3,4-diphenyl-2-piperidinone would be expected to insert an oxygen atom adjacent to the carbonyl carbon, forming a seven-membered ring containing an ester and an amide group (a depsipeptide-like structure).

| Reaction | Starting Material (Analogue) | Reagents | Product Type | Reference |

| Beckmann Rearrangement | 3-Methyl-2,6-diphenyl-4-piperidinoxime | POCl₃ | Diazepinone | niscpr.res.in |

| Baeyer-Villiger Oxidation | N-Boc-4-piperidinone | Oxone, Buffered water | Azacaprolactone | acs.org |

Reduction to Piperidine (B6355638) Analogues

The lactam functionality of the 2-piperidinone ring can be reduced to the corresponding cyclic amine, yielding a piperidine derivative. This transformation is a common and synthetically useful method for accessing the piperidine scaffold from piperidinone precursors. researchgate.netnih.gov

The reduction of the amide group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jst.go.jp Alternatively, catalytic hydrogenation can be employed. For example, unsaturated piperidinones have been stereoselectively hydrogenated, followed by the reduction of the lactam group to yield cis-configured piperidines. nih.gov This two-step process often involves initial hydrogenation of any double bonds, followed by the more demanding reduction of the amide carbonyl. For cis-3,4-diphenyl-2-piperidinone, reduction would yield cis-3,4-diphenylpiperidine.

| Reaction Type | Reagents/Catalyst | Resulting Structure | Reference |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Piperidine | jst.go.jp |

| Catalytic Hydrogenation | e.g., Rhodium(I) or Ruthenium(II) catalysts | Piperidine | nih.govmdpi.com |

| Double Bond Reduction (precursor step) | PtO₂ , H₂ | Saturated Piperidinone | nih.gov |

Potential Biological Activities and Structure Activity Relationship Studies

General Overview of Pharmacological Relevance of Piperidinones

The piperidine (B6355638) ring is a fundamental component in many alkaloids and synthetic drugs, demonstrating a broad spectrum of biological activities. encyclopedia.pubmdpi.comneliti.com Piperidinone derivatives, a class of compounds featuring a piperidine ring with a carbonyl group, are of particular interest due to their enhanced chemical reactivity and potential for diverse biological interactions. researchgate.net These compounds have been investigated for a multitude of pharmacological applications, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. neliti.comfrontiersin.orgresearchgate.net The 2-piperidinone structure, specifically, is a core substructure in many natural products and pharmaceuticals, serving as a key intermediate in the synthesis of more complex and medicinally relevant molecules. researchgate.netontosight.ai The inherent properties of the piperidinone nucleus make it a privileged scaffold in drug discovery, with ongoing research continually uncovering new therapeutic possibilities. encyclopedia.pubneliti.com

Exploration of Antimicrobial and Antiviral Potential

Derivatives of the piperidinone scaffold have demonstrated notable potential as both antimicrobial and antiviral agents. biomedpharmajournal.orgontosight.aiontosight.ai Research has shown that various substituted piperidinones exhibit inhibitory activity against a range of bacterial and fungal strains. neliti.combiomedpharmajournal.orgnih.gov For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives and their corresponding oximes have shown potent antifungal activity against pathogens like Aspergillus niger and Candida albicans. nih.gov The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring has been found to enhance antifungal activity significantly. biomedpharmajournal.org

In the realm of antiviral research, piperidinone-containing compounds have been explored for their ability to inhibit viral replication. ontosight.aiderpharmachemica.com Modifications at various positions on the piperidinone ring are considered crucial for antiviral activity, with specific substituents expected to interact with key amino acid residues of viral proteins. frontiersin.org While direct studies on the antimicrobial and antiviral properties of cis-3,4-diphenyl-2-piperidinone are not extensively detailed in the provided results, the broader class of piperidinone derivatives shows significant promise in this area, suggesting that this specific compound and its analogues are worthy of further investigation. ontosight.ai

Investigation of Anticancer Properties

The piperidinone scaffold is a prominent feature in the design of novel anticancer agents. ontosight.airesearchgate.net Numerous studies have highlighted the cytotoxic and antitumor activities of piperidinone derivatives against various human cancer cell lines. nih.govnih.govtandfonline.com A notable example is the curcumin (B1669340) analogue 3,5-bis(2-fluorobenzylidene)piperidin-4-one (B12045812) (EF24), which has demonstrated potent inhibition of cancer growth and metastasis. researchgate.netnih.gov The anticancer mechanism of many piperidinone derivatives is attributed to the presence of an α,β-unsaturated keto group, which can preferentially react with cellular thiols in tumor cells. tandfonline.comtandfonline.com

Specifically, 3,5-bis(arylidene)-4-piperidone derivatives (BAPs) have been extensively studied and have shown to be more potent antitumor agents than curcumin in some cases. researchgate.net Research indicates that 4-piperidone (B1582916) derivatives generally exhibit better cytotoxicity against cancer cells than their cyclohexanone (B45756) counterparts. nih.gov The introduction of various substituents on the aryl rings of these compounds can significantly influence their anticancer activity. tandfonline.com While specific data on the anticancer properties of cis-3,4-diphenyl-2-piperidinone is limited, the established anticancer potential of its structural analogues suggests it could be a valuable candidate for further cytotoxic evaluation. ontosight.ai

Anti-inflammatory and Antioxidant Activities

Piperidinone derivatives have been recognized for their potential anti-inflammatory and antioxidant properties. nih.govnih.gov Several studies have shown that these compounds can act as scavengers of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and can inhibit inflammatory processes. nih.govscispace.com For example, certain diarylidene-N-methyl-4-piperidones have demonstrated the ability to reduce levels of inflammatory markers and nitric oxide (NO) in inflamed cells, with some compounds showing efficacy comparable or superior to curcumin. nih.gov

The antioxidant activity of piperidinone derivatives is often linked to the presence and nature of substituents on the aryl rings. scispace.com For instance, methyl and methoxy (B1213986) substituted derivatives have been reported to display good antioxidant activity. scispace.com Similarly, the anti-inflammatory activity can be influenced by these substitutions, with some derivatives showing excellent inhibition of inflammatory mediators. researchgate.net The core piperidinone structure is considered a valuable scaffold for developing new anti-inflammatory and antioxidant agents. encyclopedia.pubrsc.org

Structure-Activity Relationship (SAR) Studies of 2-Piperidinone, 3,4-diphenyl-, cis- and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective therapeutic agents. jst.go.jp For piperidinone derivatives, SAR studies have provided valuable insights into the roles of various structural features. nih.gov

The biological activity of piperidinone analogues is significantly influenced by the nature and position of substituents on the core structure. ontosight.ai In the case of 3,5-bis(arylidene)-4-piperidones, the introduction of different substituents on the benzylidene rings has been shown to modulate their biological effects. acgpubs.org For instance, the presence of a nitro group can enhance anti-acetylcholinesterase (AChE) activity, while halogen atoms can positively influence anti-butyrylcholinesterase (BuChE) activity. acgpubs.org

In the context of anticancer activity, the substituent effect on 3,5-bis(arylidene)-4-piperidones is also pronounced. Strong electron-donating polyhydroxyl-substituted derivatives have shown potent cytotoxicity against various human carcinoma cell lines. tandfonline.com The electronic effects of substituents on the phenyl rings play a major role in the antioxidant and antimicrobial activities of thiazole-based piperidinone oximes. researchgate.net These findings underscore the importance of substituent manipulation in optimizing the therapeutic potential of piperidinone-based compounds.

Below is a table summarizing the influence of various substituents on the biological activities of piperidinone derivatives based on available research.

| Substituent | Position | Observed Biological Activity Influence | Reference |

| Nitro (NO₂) | para-position of benzylidene ring | Enhanced anti-AChE activity. | acgpubs.org |

| Halogens (F, Cl, Br) | para-position of benzylidene ring | Positive influence on anti-BuChE activity. | acgpubs.org |

| Methyl (CH₃) | Varies | Can contribute to antioxidant activity. | scispace.com |

| Methoxy (OCH₃) | Varies | Can contribute to antioxidant activity. | scispace.com |

| Polyhydroxyl (OH) | Phenyl rings | Potent anticancer activity. | tandfonline.com |

Studies on N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones have shown that these molecules prefer to exist in a distorted boat conformation, which influences their biological properties. researchgate.net The stereodynamics, including the energy barrier for rotation around certain bonds, can impact the molecule's ability to adopt the optimal conformation for receptor binding. researchgate.net While specific studies on the stereochemical influence of the cis-3,4-diphenyl arrangement in 2-piperidinone are not detailed, it is well-established in related systems that stereoisomers can exhibit vastly different biological activities. bath.ac.uk This highlights the necessity of controlling and defining the stereochemistry in the design and synthesis of biologically active piperidinone compounds. nih.gov

Applications in Synthetic Organic Chemistry and Medicinal Chemistry

Utility as Synthetic Intermediates for Complex Molecules

The piperidone core is a recurring motif in a multitude of natural products, particularly alkaloids, and serves as a crucial building block in the synthesis of medicinally important compounds. researchgate.netmdpi.com The strategic placement of functional groups on the piperidone ring allows for a variety of chemical modifications, making it a versatile intermediate. researchgate.neteurekaselect.com

For instance, the carbonyl group and the adjacent methylene (B1212753) groups on the piperidin-4-one structure are reactive sites that can be readily functionalized. researchgate.netniscpr.res.in This reactivity has been exploited to construct a diverse array of heterocyclic compounds. niscpr.res.in Furthermore, the cis-stereochemistry of the diphenyl substituents provides a defined three-dimensional architecture, which is crucial for the synthesis of stereochemically complex target molecules.

The synthesis of various piperidine (B6355638) derivatives often starts from a piperidinone precursor. mdpi.commdpi.com For example, a method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed, which offers complete control over the reaction's selectivity by altering the reaction sequence. researchgate.net These resulting piperidines serve as adaptable platforms for drug discovery, featuring easily modifiable points for diversification. researchgate.net

Role as Reagents in Organic Transformations

Beyond its role as a structural foundation, the piperidone scaffold can also act as a reagent to facilitate specific organic transformations. The inherent reactivity of the piperidone ring system, particularly the enamine intermediate that can be formed, allows it to participate in various cycloaddition and condensation reactions. nih.gov

For example, the Mannich reaction, a classic method for the synthesis of piperidin-4-ones, involves the condensation of an aldehyde, a primary or secondary amine, and a ketone. eurekaselect.comacs.org In this context, derivatives of piperidone can be used to construct more complex molecular architectures.

Furthermore, piperidones can be transformed into unsaturated piperidines through reactions like the Shapiro reaction, followed by palladium-catalyzed cross-coupling reactions with organohalides. google.com This methodology provides a valuable route to 3,4-unsaturated 4-arylpiperidines, which are important structural motifs in medicinal chemistry. google.com

Potential as Lead Compounds in Drug Discovery and Development

The piperidone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ontosight.airesearchgate.netdut.ac.za The inherent properties of the piperidone ring, combined with the ability to introduce various substituents, make it an attractive starting point for the design of new therapeutic agents. researchgate.netontosight.ai

Derivatives of 2,6-diphenyl-4-piperidone have been investigated for their potential as anticancer agents. researchgate.netnih.gov Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia, colon, and breast cancer. researchgate.netresearchgate.netnih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. nih.gov

Moreover, piperidine derivatives have been explored for a wide spectrum of pharmacological applications, including as anti-inflammatory, antimicrobial, and analgesic agents. dut.ac.zaontosight.ainih.gov The specific stereochemistry of the substituents on the piperidine ring can significantly influence the biological activity. For instance, a series of cis-3,4-disubstituted piperidines were synthesized and evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. nih.gov

The following table summarizes the biological activities of some piperidinone derivatives:

| Derivative Type | Biological Activity | Reference |

| 2,6-Diphenyl-4-piperidone derivatives | Anticancer | researchgate.netresearchgate.netnih.gov |

| 3,5-Bis(benzylidene)-4-piperidones | Cytotoxic | nih.gov |

| cis-3,4-Disubstituted piperidines | CCR2 Antagonists | nih.gov |

| Various piperidine derivatives | Anti-inflammatory, Antimicrobial, Analgesic | dut.ac.zaontosight.ainih.gov |

Contribution to Pharmaceutical Engineering and Drug Design

The structural features of cis-3,4-diphenyl-2-piperidinone make it a valuable tool in pharmaceutical engineering and rational drug design. The rigid piperidone core provides a well-defined scaffold upon which various functional groups can be appended to optimize interactions with biological targets. ontosight.ai

The "escape from flatland" concept in drug design, which advocates for the creation of more three-dimensional molecules to improve pharmacological properties, can be effectively applied using the piperidone scaffold. nih.gov The non-planar nature of the piperidine ring allows for the generation of molecules with more complex spatial arrangements, potentially leading to improved selectivity and potency. nih.gov

Furthermore, the synthesis of piperidone derivatives allows for the systematic exploration of structure-activity relationships (SAR). jst.go.jp By modifying the substituents on the piperidone ring and evaluating the resulting changes in biological activity, medicinal chemists can gain insights into the key molecular features required for a desired therapeutic effect. jst.go.jp This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. The piperidinone scaffold has been instrumental in the development of lead compounds for various therapeutic targets. jst.go.jp

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidinone derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods remains a key objective. Future research will likely focus on developing novel synthetic strategies for "2-Piperidinone, 3,4-diphenyl-, cis-" that are both high-yielding and sustainable.

Current synthetic approaches often rely on multi-step procedures that can be resource-intensive. jst.go.jp A promising avenue for future research is the development of one-pot, multi-component reactions that can construct the core piperidinone structure with the desired cis-stereochemistry in a single, efficient step. researchgate.net These methods offer significant advantages in terms of atom economy and reduced waste generation.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For "2-Piperidinone, 3,4-diphenyl-, cis-", this could involve the use of:

Eco-friendly solvents: Replacing traditional volatile organic compounds with water or deep eutectic solvents.

Catalytic methods: Employing reusable solid acid or metal-based catalysts to drive reactions and facilitate easier product purification. mdpi.com

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

A key challenge in the synthesis of this compound is the precise control of stereochemistry to obtain the cis isomer exclusively. Future research will likely explore advanced catalytic systems, such as chiral rhodium or iridium complexes, which have shown success in the stereoselective hydrogenation of related heterocyclic systems. mdpi.com The stereoselective synthesis of related cis-3,4-disubstituted piperidines has been achieved through methods like the ring transformation of 2-(2-mesyloxyethyl)azetidines, suggesting that innovative ring-forming and transformation strategies could be a fruitful area of investigation. nih.govugent.be

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus | Illustrative Precursors |

|---|---|---|---|

| One-Pot Multi-Component Reaction | High atom economy, reduced steps, operational simplicity | Catalyst design for high cis-selectivity | Benzaldehyde, an aniline (B41778) derivative, a suitable keto-acid |

| Catalytic Stereoselective Hydrogenation | High enantiomeric and diastereomeric purity | Development of novel chiral catalysts (e.g., Rh, Ir-based) | Corresponding dihydropyridinone precursor |

| Green Chemistry Approaches | Reduced environmental impact, safer reaction conditions | Use of aqueous media, reusable catalysts, microwave assistance | Varies with specific green method |

| Ring Transformation Synthesis | Access to novel stereochemical outcomes | Synthesis of novel azetidine (B1206935) or other small ring precursors | Substituted β-lactams or azetidines |

Advanced Computational Modeling for Property and Activity Prediction

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. For "2-Piperidinone, 3,4-diphenyl-, cis-", advanced computational modeling offers a powerful approach to predict its properties, understand its behavior, and guide the design of new analogs with enhanced activity.

Future research will likely employ a range of computational techniques, including:

Density Functional Theory (DFT): To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT calculations can also be used to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic routes, as has been done for related piperidinone syntheses. researchgate.net

Molecular Docking: To predict the binding affinity and orientation of "2-Piperidinone, 3,4-diphenyl-, cis-" and its derivatives within the active sites of biological targets. This can help to identify potential therapeutic targets and understand the molecular basis of its activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of a series of piperidinone derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interactions with biological macromolecules over time. This can provide insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

Table 2: Applications of Computational Modeling in Future Research

| Computational Method | Primary Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Prediction of reaction pathways and stereoselectivity |

| Molecular Docking | Target identification and binding mode analysis | Ranking of potential biological targets and key interactions |

| QSAR | Prediction of biological activity | Identification of key structural features for optimal activity |

| Molecular Dynamics (MD) | Analysis of ligand-receptor dynamics | Assessment of binding stability and conformational changes |

Deeper Elucidation of Molecular Mechanisms of Action

While the piperidinone scaffold is known to be present in compounds with a wide array of biological activities, the specific molecular mechanisms of action for "2-Piperidinone, 3,4-diphenyl-, cis-" are yet to be fully elucidated. ontosight.airesearchgate.net Future research must focus on identifying its precise biological targets and understanding the downstream cellular effects.

Based on studies of structurally related compounds, potential therapeutic areas for investigation include:

Oncology: Piperidinone derivatives have shown promise as anticancer agents. ontosight.ai

Inflammation: Some piperidines act as potent inhibitors of inflammatory pathways. For example, related cis-3,4-disubstituted piperidines have been identified as potent antagonists of the CC chemokine receptor 2 (CCR2), a key player in inflammatory diseases. nih.gov

Neuroscience: The piperidine (B6355638) nucleus is a common feature in centrally acting drugs. ontosight.ai

To unravel the mechanism of action, a multi-pronged approach will be necessary. This includes high-throughput screening against panels of receptors and enzymes, followed by more focused biochemical and cellular assays to validate initial hits. For instance, studies on CCR2 antagonists have utilized receptor mutant constructs (e.g., E291A) to pinpoint critical amino acid interactions, a technique that could be applied to targets of "2-Piperidinone, 3,4-diphenyl-, cis-". nih.gov

Furthermore, "omics" technologies (genomics, proteomics, metabolomics) can provide a global view of the cellular changes induced by the compound, offering unbiased insights into its mechanism of action and potential off-target effects.

Design and Synthesis of Next-Generation Piperidinone-Based Compounds

The "2-Piperidinone, 3,4-diphenyl-, cis-" scaffold represents a valuable starting point for the design and synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will be heavily reliant on structure-activity relationship (SAR) studies. jst.go.jp

By systematically modifying the core structure, researchers can probe the importance of different functional groups for biological activity. Key areas for modification could include:

Substitution on the phenyl rings: Introducing electron-donating or electron-withdrawing groups to modulate electronic properties and interactions with the target.

Functionalization of the piperidinone nitrogen: Acylation or alkylation of the nitrogen atom can significantly impact the compound's properties and has been shown to alter the biological activity of other piperidinones. rsc.org

Modification of the piperidinone ring: Introducing further substituents on the remaining positions of the piperidine ring to explore new regions of chemical space.

The synthesis of a library of analogs based on these modifications will be crucial. rsc.orgunife.it The biological evaluation of these new compounds will then feed back into the design process, creating an iterative cycle of design, synthesis, and testing that will ultimately lead to the development of optimized therapeutic candidates. The insights gained from the computational modeling and mechanistic studies described above will be instrumental in guiding this design process, ensuring a more rational and efficient approach to the development of next-generation piperidinone-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten